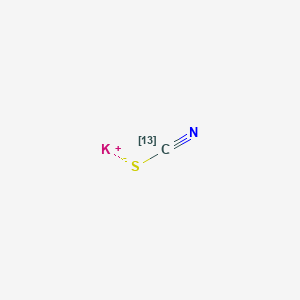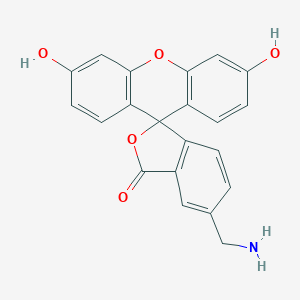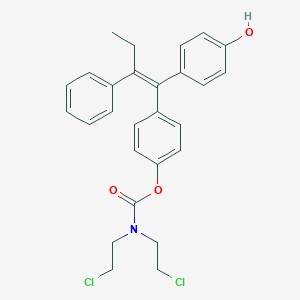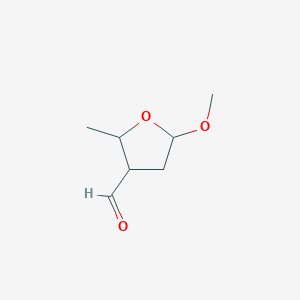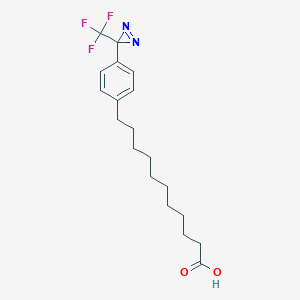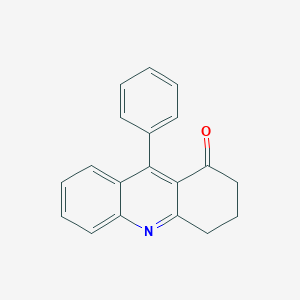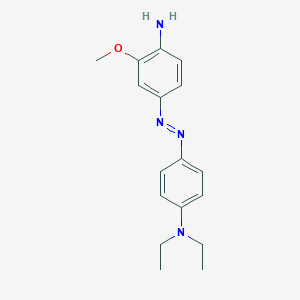
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in the textile and dyeing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE typically involves a diazo coupling reaction. This process starts with the diazotization of 4-amino-3-methoxyaniline, which is then coupled with N,N-diethylaniline. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with N,N-diethylaniline to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines, such as 4-amino-3-methoxyaniline and N,N-diethylaniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)azo)-N,N-dimethylaniline
- 4-((4-Chlorophenyl)azo)-N,N-diethylaniline
- 4-((4-Nitrophenyl)azo)-N,N-diethylaniline
Uniqueness
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is unique due to the presence of both the amino and methoxy groups on the aromatic ring. These functional groups influence the compound’s reactivity and stability, making it distinct from other azo compounds. The methoxy group, in particular, can affect the electronic properties of the molecule, enhancing its color and stability.
Properties
CAS No. |
126335-31-7 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3 |
InChI Key |
HVAGMKVBOXMXQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Synonyms |
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


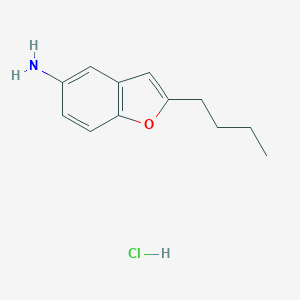
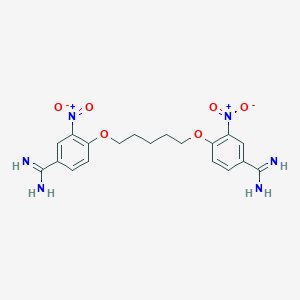
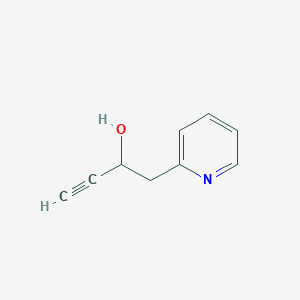
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
